1-壬基-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

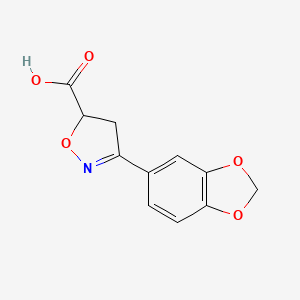

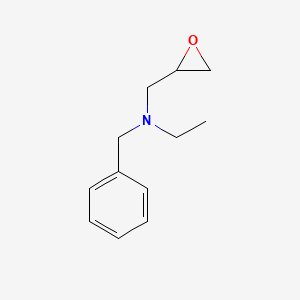

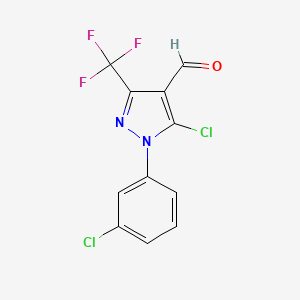

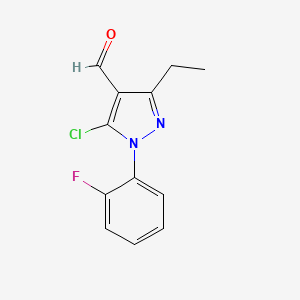

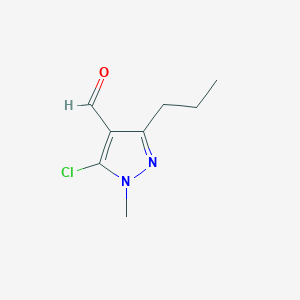

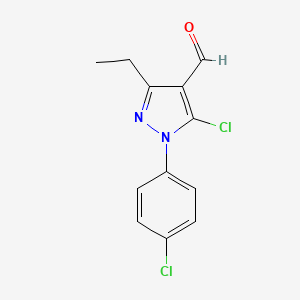

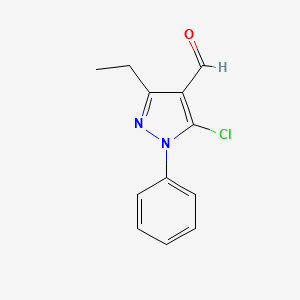

1-Nonyl-1H-pyrazol-4-amine is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole-based compounds, such as 1-Nonyl-1H-pyrazol-4-amine, often involves the condensation of a suitable precursor with an appropriate primary amine . For example, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of 1-Nonyl-1H-pyrazol-4-amine would be similar, with a nonyl group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazole-based compounds can participate in various chemical reactions. For instance, they can act as ligands, coordinating to metals through nitrogen atoms . They can also undergo various transformations, such as cycloadditions and cyclocondensations .科学研究应用

绿色化学和合成

- 吡唑衍生物,包括1-壬基-1H-吡唑-4-胺,已通过水介质中的化学分流多组分多米诺反应合成。这种方法以其环境友好性和高效生成致密官能化化合物的特点而著称,表明其在绿色化学和可持续实践中的实用性 (Prasanna, Perumal, & Menéndez, 2013).

药物发现

- 使用吡唑衍生物通过无溶剂合成方法合成新型杂环酮烯胺类化合物库,指出了这些化合物在药物发现中的广泛潜力。此类方法强调了吡唑衍生物在为药理筛选创建多样化化学库中的重要性 (Yu et al., 2013).

杂环化学

- 吡唑-5-胺衍生物已用于通过缩合反应合成新的吡唑并[3,4-b]吡啶产物。这些过程有助于制备N-稠合杂环,展示了吡唑衍生物在杂环化学和合成新型化合物中的多功能性 (Ghaedi et al., 2015).

生物活性化合物

- 对吡唑衍生物的合成、表征和生物活性的研究发现了抗肿瘤、抗真菌和抗菌药效基团位点,突出了这些化合物在药物化学和作为设计新治疗剂的模板方面的巨大潜力 (Titi et al., 2020).

催化

- 已经开发出Rh(III)催化的吡唑-5(4H)-酮的分子间C-H胺化,包括1-壬基-1H-吡唑-4-胺的衍生物,提供了一种直接对这些分子进行官能化的方法。该技术为吡唑衍生物的有效和选择性修饰开辟了新途径,在合成化学中很有用 (Wu et al., 2014).

安全和危害

未来方向

Pyrazole-based compounds, such as 1-Nonyl-1H-pyrazol-4-amine, have potential for further developments in various fields. For instance, they can be used as a model for further developments in catalytic processes relating to catecholase activity . Additionally, they can be developed into potent and selective CDK2 inhibitors for the treatment of cancer .

作用机制

Target of Action

1-Nonyl-1H-pyrazol-4-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Pyrazole compounds have been found to interact with various targets such as estrogen receptor alpha and beta, and alcohol dehydrogenase 1c .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . This suggests that these compounds may interact with specific targets in Leishmania and Plasmodium species, leading to their antiparasitic effects.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in Leishmania and Plasmodium species, leading to their death.

Result of Action

Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may induce cellular changes leading to the death of Leishmania and Plasmodium species.

属性

IUPAC Name |

1-nonylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-9-15-11-12(13)10-14-15/h10-11H,2-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWINRWGNGJMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)